2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-29-19-13-23(17(11-18(19)25)12-22-9-3-2-4-10-22)14-20(26)21-15-5-7-16(8-6-15)24(27)28/h5-8,11,13H,2-4,9-10,12,14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNDIBWHZPNWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCC2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(4-nitrophenyl)acetamide is a synthetic compound with a complex molecular structure characterized by its potential pharmacological applications. Its molecular formula is C20H24N4O5, and it has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology.
The compound features a piperidine ring, a pyridine moiety, and a nitrophenyl acetamide group, contributing to its diverse biological interactions. The following table summarizes the key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O5 |
| Molecular Weight | 400.4 g/mol |
| Purity | Typically 95% |
| IUPAC Name | This compound |
| CAS Number | 946318-94-1 |
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridine and piperidine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Potential
Research has indicated that compounds containing the dihydropyridine structure can exhibit cytotoxic effects against cancer cells. For example, studies have demonstrated that modifications in the piperidine ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells . In vitro assays have shown that similar compounds can induce apoptosis in human cancer cell lines, suggesting a potential role in cancer therapy.
Neuroprotective Effects
Emerging data suggest that this compound may possess neuroprotective properties. Compounds with similar structural features have been investigated for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study on Antimicrobial Efficacy
A study conducted by Sladowska et al. (2002) evaluated the antimicrobial activity of various piperidine derivatives. The results indicated that certain structural modifications significantly enhanced antibacterial efficacy against E. coli and S. aureus, supporting the potential application of this compound in treating bacterial infections .
Cytotoxicity Assessment
In a cytotoxicity assessment involving human cancer cell lines, derivatives similar to this compound were found to induce apoptosis through mitochondrial pathways. The study highlighted the importance of the piperidine moiety in enhancing cytotoxic effects against breast and lung cancer cells .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial activity. The presence of the piperidine ring and the nitrophenyl group in this compound suggests potential efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
Dihydropyridine derivatives have been studied for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways. Research indicates that modifications to the dihydropyridine structure can enhance selectivity for cancer cells while minimizing toxicity to normal cells .
Neuroprotective Effects
There is emerging evidence that compounds similar to 2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(4-nitrophenyl)acetamide may possess neuroprotective properties. These effects are believed to stem from the compound's ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells .
Cardiovascular Diseases
Due to their calcium channel blocking activity, dihydropyridines are widely used in treating hypertension and other cardiovascular conditions. The structural characteristics of this compound may allow it to act as a calcium antagonist, thus contributing to vasodilation and reduced blood pressure.
Central Nervous System Disorders
The potential neuroprotective and neuroactive properties of this compound make it a candidate for further exploration in treating CNS disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier could facilitate therapeutic effects directly within the central nervous system .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Implications :
- Target Binding : The piperidine’s basic nitrogen may engage in ionic interactions with acidic residues (e.g., aspartate in enzyme active sites), whereas the phenylthio group relies on hydrophobic or π-π stacking interactions.
- Metabolism : Piperidine derivatives are prone to N-dealkylation, while thioethers often undergo slower oxidation, suggesting improved metabolic stability for the analog .
Broader Context: Other Dihydropyridinone Derivatives
- Anticancer Agents : Analogous compounds with piperazine or morpholine substituents show kinase inhibition (e.g., CDK2 IC₅₀ ~0.8 μM) .
- Antimicrobial Activity : Thioether-containing analogs demonstrate moderate antibacterial effects (MIC ~16 μg/mL against S. aureus), likely due to membrane disruption.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s piperidine moiety requires multi-step synthesis (e.g., reductive amination), whereas phenylthio analogs are synthesized via nucleophilic substitution, reducing cost and complexity .
- Biological Data Gaps: No direct in vitro or in vivo studies comparing these compounds are available. Hypotheses rely on computational models (e.g., molecular docking predicts stronger target binding for the piperidine variant).
Preparation Methods
Acyl Chloride-Mediated Coupling
The pyridinone acetic acid derivative is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). Subsequent reaction with 4-nitroaniline in the presence of triethylamine (TEA) yields the target acetamide.
-
Acyl Chloride Synthesis :
-
React 10 mmol pyridinone acetic acid with SOCl₂ (15 mmol) in DCM (50 mL) at 0°C for 2 hours.
-
Remove excess SOCl₂ under reduced pressure.
-
-
Amidation :
-
Add 4-nitroaniline (10 mmol) and TEA (12 mmol) to the acyl chloride in DCM.
-
Stir at room temperature for 6 hours.
-
Quench with water, extract with DCM, and purify via silica gel chromatography (hexanes:ethyl acetate = 3:1).
-
Yield : 58–65%
-
Carbodiimide Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF improves yields for sterically hindered substrates:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Coupling Agent | EDC (1.2 equiv), HOBt (1.1 equiv) |
| Reaction Time | 12–18 hours at 25°C |
| Workup | Precipitation in ice-water, filtration |
| Yield | 72–79% |
Comparative Analysis of Synthetic Routes
The acyl chloride method offers simplicity but lower yields due to nitro group deactivation effects. Carbodiimide-mediated coupling, while requiring expensive reagents, provides superior efficiency for electron-deficient anilines like 4-nitroaniline. Side reactions (e.g., piperidine N-alkylation) are minimized by maintaining temperatures below 30°C.
Yield Optimization Data :
| Method | Average Yield | Purity (HPLC) |
|---|---|---|
| Acyl Chloride | 62% | 95.2% |
| Carbodiimide | 75% | 98.7% |
Characterization and Validation
Critical analytical data for the final compound include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-NO₂), 7.89 (d, J = 8.8 Hz, 2H, Ar-NH), 6.45 (s, 1H, pyridinone H-3), 4.12 (s, 2H, CH₂CO), 3.83 (s, 3H, OCH₃), 3.52 (s, 2H, CH₂N), 2.41–2.39 (m, 4H, piperidine), 1.55–1.48 (m, 6H, piperidine).
-
HRMS (ESI+) : m/z calcd for C₂₁H₂₃N₄O₅ [M+H]⁺: 435.1664; found: 435.1668 .
Q & A
Q. What are the optimal synthetic conditions for preparing this compound with high purity and yield?
The synthesis involves multi-step reactions, including amide coupling, cyclization, and functional group modifications. Key steps require:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of the piperidinylmethyl group .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization (ethanol/water) ensures >95% purity .
- Catalysts : Use of triethylamine or DMAP accelerates amide bond formation .
Q. Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the 1,4-dihydropyridine ring and nitrophenyl substitution .
- X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the piperidinylmethyl group .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z ~470 for [M+H]⁺) .
Q. How should initial biological activity screening be designed?
- In vitro assays : Prioritize enzyme inhibition (e.g., kinases, oxidases) due to the compound’s dihydropyridine core and nitrophenyl pharmacophore .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
- Controls : Include structurally similar analogs (e.g., methoxyphenyl or chlorophenyl derivatives) to assess substituent effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve selectivity for target receptors?
- Piperidine modification : Replace piperidinylmethyl with morpholine or azepane to alter steric bulk and hydrogen-bonding capacity .
- Nitrophenyl substitution : Compare 4-nitro with 3-nitro or cyano groups to evaluate electronic effects on receptor binding .
- Dihydropyridine core : Introduce methyl or fluorine at position 3 to enhance metabolic stability .
Q. How can contradictions in reported biological activity data be resolved?
- Assay standardization : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., nitro reduction to amine) that may confound activity .
- Target validation : Employ CRISPR knockdown or competitive binding assays to confirm receptor specificity .
Q. What computational strategies predict potential biological targets?
- Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina; prioritize targets with high complementarity to the dihydropyridine core .
- MD simulations : Simulate binding stability (50–100 ns trajectories) to assess piperidinylmethyl flexibility in receptor pockets .
- Pharmacophore modeling : Highlight essential features (e.g., nitro group as a hydrogen bond acceptor) for virtual screening .
Q. How does the compound’s stability under physiological conditions impact experimental design?
- pH stability : Pre-test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to identify decomposition thresholds .
- Light sensitivity : Store solutions in amber vials to prevent nitro group photoreduction .
- Plasma stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound via LC-MS .
Q. What strategies optimize pharmacokinetics in derivative design?
- LogP adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce LogP from ~3.5 to <2.5 for improved solubility .
- Prodrug synthesis : Mask the nitro group as a nitroimidazole or hydroxamate to enhance bioavailability .
- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 to predict metabolic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
